molecular formula C7H6ClN3 B3351082 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine CAS No. 33232-71-2

2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B3351082
CAS No.: 33232-71-2
M. Wt: 167.59 g/mol
InChI Key: SILVATBOJSQRGP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine ( 33232-71-2) is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a fused imidazo[4,5-c]pyridine heterocyclic system, a structure known for its close resemblance to purines. This structural analogy allows derivatives to interact with a variety of biological targets, making the scaffold a privileged structure in the design of novel bioactive molecules . The primary value of this specific compound lies in its reactive chloromethyl group, which serves as a key handle for further chemical functionalization. Researchers can utilize this group to create diverse arrays of derivatives through nucleophilic substitution reactions, facilitating the exploration of structure-activity relationships (SAR). The imidazo[4,5-c]pyridine core has been identified in compounds exhibiting a broad spectrum of pharmacological activities in preclinical research. These activities include, but are not limited to, antitumor effects through mechanisms such as inhibition of protein kinases like Aurora A and TBK1, as well as modulation of the JAK/STAT signaling pathway . Additional research areas for this compound class encompass the development of antimicrobial agents and antiviral therapies . This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Proper handling procedures should be followed. For prolonged storage, it is recommended to keep the container sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-3H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-3-7-10-5-1-2-9-4-6(5)11-7/h1-2,4H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILVATBOJSQRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627065
Record name 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33232-71-2
Record name 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Chloromethyl 3h Imidazo 4,5 C Pyridine and Its Imidazo 4,5 B Pyridine Analogue

Precursor Synthesis and Functionalization Strategies for the Imidazo[4,5-c]pyridine and Imidazo[4,5-b]pyridine Ring Systems

The foundational step in synthesizing the target compounds is the construction of the imidazo[4,5-c]pyridine or imidazo[4,5-b]pyridine core. These are typically formed by creating an imidazole (B134444) ring fused to a pyridine (B92270) ring. The choice of starting materials, particularly the arrangement of amino groups on the pyridine ring, dictates which isomer is formed. For imidazo[4,5-c]pyridines, 3,4-diaminopyridine (B372788) is the key precursor, whereas 2,3-diaminopyridine (B105623) is used for the imidazo[4,5-b]pyridine series. nih.gov

A primary and widely employed strategy for forming the imidazole portion of the scaffold is the condensation of a diaminopyridine with a carbonyl-containing compound. nih.gov This reaction, analogous to the Phillips-Ladenburg benzimidazole (B57391) synthesis, typically involves heating the diaminopyridine with a carboxylic acid or its derivative (such as an orthoester) to drive the cyclization and dehydration. mdpi.com

A versatile modification of this approach uses aldehydes as the carbonyl source. The reaction of 3,4-diaminopyridine or 2,3-diaminopyridine with various aldehydes, often under oxidative conditions or with a catalyst, yields the corresponding 2-substituted imidazopyridines. jscimedcentral.comnih.gov For example, reacting 3,4-diaminopyridine with benzaldehyde (B42025) derivatives using a sodium metabisulfite (B1197395) adduct can produce 2-phenyl-5H-imidazo[4,5-c]pyridines. nih.gov The reaction generally proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation or aromatization to furnish the final heterocyclic system. nih.gov

Table 1: Zinc Triflate Catalyzed Synthesis of 2-Substituted 1H-Imidazo[4,5-c]pyridines from 3,4-Diaminopyridine and Aldehydes jscimedcentral.com
EntryAldehydeProductTime (h)Yield (%)
1Benzaldehyde2-Phenyl-1H-imidazo[4,5-c]pyridine1288
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-1H-imidazo[4,5-c]pyridine1292
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine1294
44-Nitrobenzaldehyde2-(4-Nitrophenyl)-1H-imidazo[4,5-c]pyridine1285
52-Chlorobenzaldehyde2-(2-Chlorophenyl)-1H-imidazo[4,5-c]pyridine1286
6Thiophene-2-carboxaldehyde2-(Thiophen-2-yl)-1H-imidazo[4,5-c]pyridine1284

Reaction Conditions: 3,4-Diaminopyridine (1 mmol), Aldehyde (1.2 mmol), Zn(OTf)₂ (30 mol%) in refluxing Methanol (B129727).

Modern synthetic chemistry emphasizes efficiency through tandem or one-pot reactions, where multiple transformations occur in a single reaction vessel, minimizing intermediate purification steps and solvent waste. researchgate.net An elegant one-pot method for creating the imidazo[4,5-b]pyridine skeleton starts from 2-chloro-3-nitropyridine (B167233). acs.org This process involves a tandem sequence of a nucleophilic aromatic substitution (SNAr) with an amine, followed by the reduction of the nitro group to an amine, and a final acid-catalyzed condensation with an aldehyde, all performed in a water-isopropanol medium. acs.org

Solid-phase synthesis offers another sequential route. An efficient method for preparing both imidazo[4,5-b] and imidazo[4,5-c]pyridines has been developed using a polymer-supported amine. acs.org The synthesis begins by reacting the polymer-bound amine with 2,4-dichloro-3-nitropyridine. This is followed by the substitution of the second chlorine atom with a solution-phase amine, reduction of the nitro group, and finally, cleavage from the resin upon imidazole ring closure with an aldehyde. acs.org Such multi-step, one-pot, or sequential strategies are powerful tools for rapidly building libraries of complex imidazopyridine derivatives. researchgate.net

Introduction of the Chloromethyl Moiety: Specific Halogenation Procedures and Strategic Placement

The introduction of the 2-chloromethyl group is a critical functionalization step that transforms the stable imidazopyridine core into a reactive intermediate suitable for further chemical modification. Direct chloromethylation of the pre-formed imidazopyridine ring is challenging due to the potential for multiple reactive sites on the heterocyclic system.

A more controlled and common strategy involves a two-step sequence. First, a hydroxymethyl group (-CH₂OH) is installed at the 2-position of the imidazole ring. This is typically achieved by using a glycolic acid derivative (e.g., glycolic acid itself or an ester thereof) in the initial condensation reaction with the diaminopyridine. The resulting 2-(hydroxymethyl)imidazopyridine is then converted to the target 2-(chloromethyl) derivative. This transformation is accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid. google.com This stepwise approach ensures the selective placement of the chloromethyl group at the desired C2 position.

Alternatively, direct halogenation of the imidazopyridine ring itself at the C3 position has been achieved using sources like sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) under metal-free conditions, demonstrating that C-H functionalization of the core is feasible. nih.govrsc.org While this method targets the imidazole ring C-H bond rather than an alkyl side chain, it underscores the development of specific halogenation procedures for this scaffold.

Optimization of Reaction Conditions, Catalysis (e.g., Zinc Triflate, Metal-Free Methods), and Yields

Optimizing reaction conditions is key to achieving high yields and purity. The choice of catalyst, solvent, and temperature can dramatically influence the outcome of imidazopyridine synthesis.

Catalysis with Zinc Triflate: Zinc triflate (Zn(OTf)₂) has emerged as a highly effective and mild Lewis acid catalyst for synthesizing 2-substituted 1H-imidazo[4,5-c]pyridines. jscimedcentral.comjscimedcentral.com It efficiently promotes the condensation of 3,4-diaminopyridine with a wide range of aromatic and heteroaromatic aldehydes in refluxing methanol, consistently providing good to excellent yields (84-94%). jscimedcentral.com The use of zinc triflate is advantageous due to its commercial availability, stability, and effectiveness at moderate catalyst loadings. jscimedcentral.comnih.gov

Table 2: Comparison of Synthetic Methods for Imidazopyridine Ring Formation
MethodPrecursorsCatalyst/ReagentKey FeaturesYield RangeReference(s)
Aldehyde Condensation3,4-Diaminopyridine, AldehydesZn(OTf)₂Mild Lewis acid catalysis84-94% jscimedcentral.com
Tandem Reaction2-Chloro-3-nitropyridine, Amine, AldehydeNa₂S₂O₄ (reductant)One-pot, green solvent (H₂O-IPA)Excellent acs.org
Metal-Free CycloisomerizationN-propargylpyridiniumsNaOHRapid, aqueous, ambient temp.Quantitative rsc.org
Iodine Catalysis2-Aminopyridines, Ketones, ThiolsI₂ / FlavinAerobic, dual catalytic systemGood organic-chemistry.org
Solid-Phase SynthesisPolymer-bound amine, DichloronitropyridineAldehyde (for cyclization)Library synthesis, sequentialVariable acs.org

Metal-Free Methods: In line with the principles of sustainable chemistry, significant effort has been devoted to developing metal-free synthetic routes. nih.gov One highly efficient method involves the cycloisomerization of N-propargylpyridinium salts, which proceeds to quantitative yield in minutes under ambient, aqueous conditions using only sodium hydroxide (B78521) as a promoter. rsc.org Other metal-free approaches utilize iodine as a catalyst to promote the formation of the imidazopyridine ring from nitroalkenes and 2-aminopyridines or from the reaction of 2-aminopyridines with ketones. organic-chemistry.orgdntb.gov.ua These methods avoid the cost and potential toxicity associated with transition metal catalysts.

Green Chemistry Approaches in the Synthesis of 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine and Related Scaffolds

Green chemistry principles, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of heterocyclic compounds. cup.edu.in For imidazopyridines, this includes the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG-400), the development of catalyst-free reactions, and the application of energy-efficient technologies. acs.org

Strategies such as one-pot tandem reactions significantly enhance the green credentials of a synthetic pathway by reducing the number of workup and purification steps. acs.org The use of reusable heterogeneous catalysts, like Al³⁺-exchanged K10 montmorillonite (B579905) clay, also contributes to a greener process by simplifying catalyst removal and enabling its reuse over multiple cycles with only a slight decrease in yield. nih.gov Furthermore, electrochemical methods are being explored as a green tool for functionalizing the imidazopyridine core, offering mild reaction conditions and avoiding harsh chemical oxidants. rsc.org

Microwave irradiation has become a powerful tool in organic synthesis for dramatically accelerating reaction rates. nih.gov This technology has been successfully applied to the synthesis of various imidazopyridine scaffolds, often leading to higher yields and cleaner reaction profiles in a fraction of the time required by conventional heating. eurjchem.comrsc.org

For instance, the one-pot, three-component reaction between arylglyoxals, 1,3-dicarbonyls, and 2-aminopyridines can be performed under microwave irradiation to produce 2,3-disubstituted imidazo[1,2-a]pyridines in good yields with significantly reduced reaction times. rsc.org Microwave heating has also been used for the condensation of 2-amino-3-hydroxypyridine (B21099) with carboxylic acids on a silica (B1680970) gel support, providing a rapid route to imidazo[4,5-b]pyridines. nih.gov The combination of microwave assistance with multicomponent reactions in green solvents like ethanol (B145695) represents a highly efficient and environmentally conscious approach to constructing these important heterocyclic systems. nih.govmdpi.com

Environmentally Benign Solvents and Catalyst-Free Conditions

The development of synthetic protocols that utilize environmentally benign solvents and minimize or eliminate the need for catalysts is a cornerstone of green chemistry. In the synthesis of imidazo[4,5-c]pyridines and their imidazo[4,5-b]pyridine analogues, significant progress has been made in adopting these principles, leading to more sustainable and efficient manufacturing processes. These advanced methodologies often involve the use of water, green co-solvents, and energy sources like microwave and ultrasound to facilitate reactions without traditional, often hazardous, catalysts.

One prominent green approach involves the use of water as a reaction medium. Water is a non-toxic, non-flammable, and abundant solvent, making it an ideal choice for green synthesis. acs.orgnih.gov For instance, a facile and environmentally friendly methodology for synthesizing 2-substituted-1H-imidazo[4,5-b]pyridines involves the reaction of 2,3-diaminopyridine with various substituted aryl aldehydes in water under thermal conditions. mdpi.com This method proceeds via an air oxidative cyclocondensation reaction in a single step, impressively without the need for any external oxidative reagent, affording excellent yields of 83–87%. mdpi.com

To overcome the poor solubility of some organic compounds in water, a mixture of water and an organic co-solvent can be employed. A notable example is the development of a convenient, catalyst-free tandem synthesis of imidazo[4,5-b]pyridines using a water-isopropanol (H₂O-IPA) medium. acs.org This one-pot tandem process involves an SNAr reaction, reduction, and condensation, offering several advantages over classical methods, including the avoidance of toxic transition-metal catalysts, excellent yields, and a broad substrate scope. acs.org The reaction begins with the nucleophilic substitution of 2-chloro-3-nitropyridine with a primary amine at 80°C, followed by reduction with Zn/HCl and subsequent condensation with an aldehyde to form the final product. acs.org

Table 1: Catalyst-Free Synthesis of 3-Alkyl-2-aryl-3H-imidazo[4,5-b]pyridines in H₂O-IPA

Entry R¹ (Amine) R² (Aldehyde) Time (h) Yield (%)
1 n-Propylamine Benzaldehyde 6 92
2 n-Propylamine 4-Methylbenzaldehyde 6 94
3 n-Propylamine 4-Methoxybenzaldehyde 6.5 90
4 n-Butylamine Benzaldehyde 6 94
5 n-Butylamine 4-Fluorobenzaldehyde 6.5 91

Data sourced from a study on tandem reactions in a H₂O-IPA medium. acs.org

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often under solvent-free or green solvent conditions, thereby reducing reaction times and improving energy efficiency. rsc.orgconnectjournals.com The synthesis of functionalized imidazo[4,5-c]pyridines can be achieved through the microwave-assisted condensation of 3,4-diaminopyridine with carboxylic acids, yielding products in around 75% yield. nih.gov Similarly, for the imidazo[4,5-b]pyridine scaffold, microwave-assisted heating of 2-amino-3-hydroxypyridine with various carboxylic acids on a silica gel support provides the desired products in good to high yields (71-92%). nih.gov Catalyst-free protocols under microwave irradiation have also been developed. For example, imidazo[1,2-a]pyridine (B132010) derivatives can be synthesized from substituted 2-aminonicotinic acid and chloroacetaldehyde (B151913) in water, achieving excellent yields of 92–95% in just 30 minutes without any catalyst. connectjournals.com

Table 2: Microwave-Assisted Synthesis of Imidazopyridine Derivatives

Scaffold Reactants Conditions Time Yield (%) Reference
Imidazo[4,5-c]pyridine 3,4-diaminopyridine, Carboxylic acid PPA, Microwave - ~75 nih.gov
Imidazo[4,5-b]pyridine 2-amino-3-hydroxypyridine, Carboxylic acid Silica gel, 100 W Microwave - 71-92 nih.gov
Imidazo[1,2-a]pyridine 2-aminonicotinic acid, Chloroacetaldehyde Water, Microwave 30 min 92-95 connectjournals.com
Imidazo[1,2-a]pyrimidine Imidazole Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Amines EtOH, p-TsOH, 100 W Microwave, 80°C 30 min (step 1) 46-80 nih.gov

Ultrasound-assisted synthesis is another green technique that enhances reaction rates and yields through the phenomenon of acoustic cavitation. nih.govacs.org This method has been successfully applied to the synthesis of various imidazole-based compounds. nih.gov For instance, the iodination of imidazo[1,2-α]pyridines at the C3 position can be achieved regioselectively using ultrasound irradiation (40 kHz/40 W) in ethanol, a green solvent. acs.orgacs.org This metal-catalyst-free method significantly improves reaction efficiency compared to conventional heating. acs.org The development of ultrasound-assisted, one-pot syntheses further highlights the potential of this technology to create complex heterocyclic scaffolds in an environmentally responsible manner. scispace.com

The combination of these strategies—utilizing benign solvents like water, glycerol (B35011), or polyethylene glycol (PEG) acs.orgresearchgate.netresearchgate.net, and catalyst-free conditions facilitated by alternative energy sources—represents a significant shift towards the sustainable synthesis of this compound and its analogues. These methodologies not only reduce the environmental impact but also often lead to higher yields, shorter reaction times, and simpler workup procedures. acs.orgconnectjournals.com

Chemical Reactivity and Transformation Mechanisms of 2 Chloromethyl 3h Imidazo 4,5 C Pyridine

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The chloromethyl group at the C2 position of the imidazo[4,5-c]pyridine core is structurally analogous to a benzylic halide, making it a prime site for nucleophilic substitution reactions. nih.gov This reactivity is fundamental to the derivatization of the compound, allowing for the introduction of a wide array of functional groups.

Nucleophilic substitution at the sp³-hybridized carbon of the chloromethyl group primarily proceeds through either a unimolecular (SN1) or bimolecular (SN2) mechanism. wikipedia.org

SN2 Mechanism: This pathway is generally favored for primary halides like the chloromethyl group. It involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the chloride leaving group. nih.gov The electron-withdrawing nature of the adjacent imidazo[4,5-c]pyridine ring system enhances the electrophilicity of the methylene (B1212753) carbon, making it more susceptible to nucleophilic attack. This suggests that for most reactions with reasonably strong nucleophiles, the SN2 pathway is the most probable.

SN1 Mechanism: An SN1 pathway involves the formation of a carbocation intermediate after the departure of the leaving group. While benzylic halides can stabilize the resulting carbocation through resonance, the electron-withdrawing character of the pyridine (B92270) nitrogen in the imidazo[4,5-c]pyridine ring would likely destabilize an adjacent positive charge. This makes the formation of the carbocation intermediate energetically unfavorable, and thus the SN1 mechanism is less likely compared to the SN2 pathway.

SNAr Mechanism: The nucleophilic aromatic substitution (SNAr) mechanism is not relevant for reactions at the chloromethyl group. wikipedia.org This pathway involves nucleophilic attack directly on an aromatic ring carbon, requiring the presence of a leaving group on the ring and strong electron-withdrawing groups to stabilize the intermediate Meisenheimer complex. wikipedia.orgresearchgate.net

The electrophilic chloromethyl group reacts with a broad range of nucleophiles, enabling the synthesis of diverse derivatives. The scope of this reaction is extensive, mirroring the reactivity of other pseudobenzylic halides which have been shown to react with various nucleophiles to form amines, ethers, thioethers, and esters. nih.gov

Amine and Hydrazine Nucleophiles: Primary and secondary amines, as well as hydrazine, readily displace the chloride to form the corresponding 2-(aminomethyl) derivatives. These reactions are crucial for building more complex molecules and are analogous to substitutions seen in other heterocyclic systems. youtube.comresearchgate.net

Oxygen Nucleophiles: Alkoxides, phenoxides, and carboxylates serve as effective oxygen nucleophiles, yielding ethers and esters, respectively. Hydrolysis, using water or hydroxide (B78521), leads to the formation of the corresponding alcohol, 2-(hydroxymethyl)-3H-imidazo[4,5-c]pyridine.

Sulfur Nucleophiles: Thiolates and thiourea (B124793) are potent sulfur nucleophiles that react efficiently to produce thioethers and isothiouronium salts, which can be further hydrolyzed to thiols. In related imidazo[1,2-a]pyridine (B132010) systems, sulfur nucleophiles have shown distinct reactivity patterns compared to oxygen or nitrogen nucleophiles. researchgate.net

The table below summarizes the expected products from the reaction of 2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine with various nucleophiles.

Nucleophile CategoryExample NucleophileProduct Type
Nitrogen R₂NH (Amine)2-(Dialkylaminomethyl) derivative
N₂H₄ (Hydrazine)2-(Hydrazinylmethyl) derivative
Oxygen RO⁻ (Alkoxide)2-(Alkoxymethyl) derivative (Ether)
RCOO⁻ (Carboxylate)2-(Acyloxymethyl) derivative (Ester)
Sulfur RS⁻ (Thiolate)2-(Alkylthiomethyl) derivative (Thioether)
Carbon CN⁻ (Cyanide)2-(Cyanomethyl) derivative (Nitrile)

Electrophilic Aromatic Substitution on the Imidazo[4,5-c]pyridine Ring System

The imidazo[4,5-c]pyridine nucleus has a complex reactivity profile towards electrophilic aromatic substitution (EAS) due to the fusion of an electron-deficient pyridine ring and an electron-rich imidazole (B134444) ring.

The pyridine ring itself is highly resistant to EAS because the electronegative nitrogen atom deactivates the ring towards electrophilic attack. gcwgandhinagar.comyoutube.com When reactions do occur, they typically yield the C3-substituted (meta) product. youtube.comyoutube.com Conversely, the imidazole ring is activated towards EAS. In related fused systems like imidazo[1,2-a]pyridines, electrophilic attack occurs regioselectively on the imidazole ring. stackexchange.com Studies on the bromination and trifluoromethylation of imidazo[1,2-a]pyridines show that substitution happens exclusively at the C3 position. stackexchange.comnih.govscispace.com This regioselectivity is attributed to the formation of a more stable cationic intermediate where the aromatic sextet of the six-membered pyridine ring is preserved. stackexchange.com Attack at the C2 position would disrupt this aromaticity. stackexchange.com Therefore, for this compound, electrophilic substitution is predicted to occur preferentially at available positions on the imidazole moiety, rather than the deactivated pyridine ring.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Imidazo[4,5-c]pyridine Nucleus

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. researchgate.net For this compound, these reactions can be performed either by utilizing the chloromethyl group as an electrophile or by functionalizing the aromatic nucleus itself.

The pseudobenzylic chloromethyl group can directly participate in palladium-catalyzed cross-coupling reactions. nih.gov For instance, Suzuki-Miyaura coupling with arylboronic acids or their derivatives and Sonogashira coupling with terminal alkynes can furnish diarylmethane and propargyl-substituted analogues, respectively. nih.gov This provides a direct method to form sp³-sp² and sp³-sp C-C bonds.

For cross-coupling reactions on the aromatic nucleus, a pre-functionalized substrate, typically a halo-imidazo[4,5-c]pyridine, is required. The regioselectivity of the coupling is then dictated by the position of the halide.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple aryl halides with boronic acids. A halogenated derivative of this compound could be coupled with various organoboron reagents to introduce aryl or heteroaryl substituents onto the ring. researchgate.netscispace.com

Hiyama Coupling: This involves the coupling of organosilanes with organic halides, catalyzed by palladium. mdpi.com

Copper-Catalyzed Coupling: Copper catalysts are effective for various cross-coupling reactions on imidazopyridine systems, including C-N (amination) and C-C bond formations. nih.govbeilstein-journals.org

The table below outlines potential cross-coupling reactions.

Coupling ReactionElectrophilic PartnerNucleophilic PartnerCatalystResulting Bond
Suzuki-Miyaura Halo-imidazo[4,5-c]pyridineR-B(OH)₂PalladiumAryl-Aryl C-C
Sonogashira 2-(Chloromethyl)-imidazo[4,5-c]pyridineTerminal AlkynePalladium/Coppersp³-sp C-C
Hiyama Halo-imidazo[4,5-c]pyridineR-Si(OR')₃PalladiumAryl-Aryl C-C
Chan-Lam Imidazo[4,5-c]pyridine-NHR-B(OH)₂CopperAryl-N

Reductive and Oxidative Transformations of the Compound

The compound can undergo various reductive and oxidative transformations at its different functional sites.

Reduction: The chloromethyl group can be reduced to a methyl group (dehalogenation) using catalytic hydrogenation or hydride reagents. The pyridine ring can be reduced to a piperidine (B6355638) ring, though this typically requires harsh conditions. nih.gov If other reducible groups are present on the ring, such as a nitro group, they can often be selectively reduced to an amine without affecting the heterocyclic core. researchgate.net

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like m-CPBA or H₂O₂. youtube.com The formation of a pyridine N-oxide significantly alters the electronic properties of the ring, often facilitating different substitution patterns compared to the parent pyridine. youtube.com The chloromethyl group could potentially be oxidized to an aldehyde or a carboxylic acid at the C2 position, although this may require specific conditions to avoid side reactions.

Regioselective Reactions and Control in Derivatization

Controlling the regioselectivity of reactions is crucial for the targeted synthesis of complex derivatives from this compound. The inherent electronic and steric properties of the molecule provide a basis for this control.

Site-Specific Reactivity: The most distinct reactive sites are the chloromethyl group (for nucleophilic substitution) and the C3-position of the imidazole ring (for electrophilic substitution). nih.govstackexchange.com This inherent difference allows for sequential and controlled functionalization.

Control via Activating Groups: The reactivity of the pyridine ring can be modulated. For example, N-alkylation or N-acylation forms a pyridinium (B92312) salt, which activates the ring for nucleophilic attack, typically at the C2 and C4 positions. mdpi.com The regioselectivity between these positions can be influenced by the steric bulk of the nucleophile and the activating group. mdpi.com

Directing Group Effects: In related systems, the introduction of substituents can direct subsequent reactions. Alkylation of 2-(substituted-phenyl)imidazo[4,5-c]pyridines has been shown to occur predominantly at the N5-position of the pyridine ring nitrogen. nih.gov

Catalyst and Reagent Control: The choice of catalyst and reaction conditions can switch the regiochemical outcome. In the synthesis of substituted imidazo[1,2-a]pyridines, different bases were used to selectively produce either 2- or 3-substituted products from the same starting materials. researchgate.net Similarly, different metal catalysts can favor different reaction pathways or positional selectivities in cross-coupling and dearomatization reactions. nih.gov

By strategically choosing reagents, catalysts, and reaction sequences, chemists can selectively modify different positions of the this compound molecule to access a wide library of functionalized compounds.

Thermal and Photochemical Reactivity Profiles

The thermal and photochemical stability of a chemical compound are critical parameters that dictate its storage, handling, and potential applications. For heterocyclic compounds such as this compound, understanding its behavior under thermal and photochemical stress is essential. While specific experimental studies on the thermal and photochemical degradation of this compound are not extensively available in the public domain, general principles of chemical reactivity for related structures provide a framework for its expected behavior.

Thermal Reactivity Profile

The thermal stability of heterocyclic compounds is intrinsically linked to their molecular structure, including the nature of the heterocyclic core and the influence of its substituents. For imidazopyridine derivatives, thermal decomposition is typically a multi-stage process that is sensitive to the surrounding atmosphere (e.g., inert or oxidizing).

While no specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound has been reported, studies on related compounds offer insights. For instance, the thermal decomposition of ionic liquids containing imidazolium (B1220033) and pyridinium moieties has been shown to occur at temperatures above 200°C. orientjchem.org The stability is influenced by the nature of the cation and anion, with dicationic structures showing greater stability. orientjchem.org For other complex heterocyclic systems, decomposition often begins after the compound melts and can proceed through different mechanisms depending on whether the atmosphere is inert (e.g., nitrogen) or oxidizing (e.g., air).

The presence of the chloromethyl group on the imidazo[4,5-c]pyridine core is expected to be a key factor in its thermal reactivity. The carbon-chlorine bond in a chloromethyl group is relatively labile and can be a primary site for thermal decomposition. It is plausible that an initial degradation step could involve the cleavage of this C-Cl bond or the elimination of hydrogen chloride (HCl). A study on the thermal degradation of imidapril (B193102) hydrochloride, another heterocyclic compound, showed that under conditions of elevated temperature (373 K), it undergoes intramolecular cyclization to form a diketopiperazine derivative. nih.gov This suggests that complex intramolecular reactions are possible upon heating.

General thermal degradation pathways for similar organic molecules often involve fragmentation of the heterocyclic rings, leading to the evolution of volatile products such as ammonia, hydrogen cyanide, and carbon dioxide. The specific products and decomposition temperatures would require experimental verification through techniques like TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).

Table 1: Anticipated General Thermal Decomposition Characteristics of this compound (Hypothetical) This table is based on general principles and data from related compounds, as specific data for the target compound is not available.

Parameter Expected Behavior Rationale
Decomposition Onset Moderately stable at ambient temperatures, with decomposition likely initiating at elevated temperatures (>150-200°C). Based on the general stability of similar heterocyclic systems. orientjchem.org
Initial Degradation Step Likely involves the chloromethyl group, potentially through C-Cl bond homolysis or HCl elimination. The chloromethyl group is a known labile functional group. nih.gov
Influence of Atmosphere Decomposition pathways and products are expected to differ between inert (e.g., N₂) and oxidizing (e.g., air) atmospheres. Common observation in the thermal analysis of organic compounds.

| Potential Gaseous Products | HCl, N₂, CO, CO₂, HCN, and fragments of the pyridine and imidazole rings. | Based on the elemental composition and known fragmentation patterns of nitrogen heterocycles. |

Photochemical Reactivity Profile

The photochemical reactivity of imidazopyridine derivatives has been a subject of interest, particularly in the context of synthesis. nih.gov Visible light, often in the presence of a photocatalyst, can induce various C-H functionalization reactions on the imidazopyridine skeleton. mdpi.com These reactions typically proceed through radical intermediates. mdpi.com

While these studies focus on synthetic applications rather than degradation, they confirm that the imidazopyridine core is photo-responsive. The photochemical stability of this compound would depend on its absorption spectrum and the quantum yield of the degradation processes.

Upon absorption of UV or visible light, the molecule could be excited to a higher energy state. The subsequent de-excitation pathways could include non-destructive processes like fluorescence or phosphorescence, or chemical reactions leading to degradation. The chloromethyl group is a potential site for photochemical reactions. Homolytic cleavage of the C-Cl bond upon UV irradiation is a common reaction for chloroalkanes, which would generate a highly reactive radical species. This radical could then undergo a variety of subsequent reactions, including hydrogen abstraction from the solvent or other molecules, or reaction with oxygen if present.

A study on the photochemical reactivity of 7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde indicates that the chlorine substituents can be replaced by nucleophiles under suitable conditions, suggesting the lability of the C-Cl bond. evitachem.com Furthermore, research on other aromatic amines containing trifluoromethyl groups has shown that irradiation can lead to defluorination through nucleophilic substitution by water. A similar photosolvolysis reaction could be envisioned for this compound in aqueous environments, leading to the formation of 2-(hydroxymethyl)-3H-imidazo[4,5-c]pyridine and hydrochloric acid.

Table 2: Potential Photochemical Transformation Pathways of this compound (Hypothetical) This table outlines potential reactions based on the known photochemistry of related functional groups and heterocyclic systems.

Reaction Type Proposed Transformation Potential Products
Homolytic Cleavage C-Cl bond breaks upon UV irradiation to form a radical intermediate. 2-(Methylradical)-3H-imidazo[4,5-c]pyridine, Chlorine radical
Photosolvolysis Nucleophilic substitution of the chloride by a solvent molecule (e.g., water). 2-(Hydroxymethyl)-3H-imidazo[4,5-c]pyridine, Hydrochloric acid

| Ring Fragmentation | High-energy irradiation could lead to the breakdown of the imidazopyridine ring system. | Various smaller aliphatic and aromatic fragments. |

Theoretical and Computational Chemistry Studies of 2 Chloromethyl 3h Imidazo 4,5 C Pyridine

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals (HOMO/LUMO), and Charge Distribution

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-(chloromethyl)-3H-imidazo[4,5-c]pyridine. These methods determine the distribution of electrons within the molecule, which dictates its reactivity and physical properties.

Electronic Structure and Charge Distribution: The electronic structure is defined by the arrangement of electrons in molecular orbitals. For the imidazo[4,5-c]pyridine core, the fusion of the imidazole (B134444) and pyridine (B92270) rings creates a π-conjugated system. The nitrogen atoms, being more electronegative than carbon, significantly influence the electron density distribution. The pyridine nitrogen (at position 5) and the imidazole nitrogens (at positions 1 and 3) act as electron sinks, leading to a non-uniform charge distribution across the bicyclic system. The introduction of a chloromethyl group at the C2 position further modifies this distribution. The electronegative chlorine atom withdraws electron density from the adjacent methylene (B1212753) group and, by extension, from the imidazole ring.

Mulliken and Natural Bond Orbital (NBO) population analyses are common methods to quantify the partial atomic charges. In the imidazo[4,5-c]pyridine system, the pyridine nitrogen typically bears a significant negative charge, making it a primary site for protonation and electrophilic attack. The carbon atom at position 2, bonded to the electron-withdrawing chloromethyl group, would be expected to have a partial positive charge, marking it as a potential site for nucleophilic attack.

Molecular Orbitals (HOMO/LUMO): The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity.

HOMO: Represents the ability to donate an electron. In imidazopyridine systems, the HOMO is typically distributed across the π-system of the fused rings.

LUMO: Represents the ability to accept an electron. The LUMO is also generally a π-type orbital spread across the aromatic system.

Table 1: Predicted Electronic Properties of this compound This table presents hypothetical values based on trends observed in related imidazopyridine structures for illustrative purposes, as direct experimental or computational data for this specific molecule is not widely published.

PropertyPredicted Value/CharacteristicMethod of Determination
HOMO Energy Lowered by EWGDFT (e.g., B3LYP/6-31G(d,p))
LUMO Energy Lowered by EWGDFT (e.g., B3LYP/6-31G(d,p))
HOMO-LUMO Gap ~4-5 eVDFT
Dipole Moment Moderate to HighDFT
Charge on N5 NegativeNBO/Mulliken Analysis
Charge on C2 PositiveNBO/Mulliken Analysis
EWG: Electron-Withdrawing Group

Conformational Analysis and Tautomerism within the Imidazopyridine System

Conformational Analysis: The primary source of conformational flexibility in this compound is the rotation around the C2-CH2Cl single bond. While the fused imidazopyridine ring system is rigid and planar, the chloromethyl group can adopt different orientations relative to the ring. Computational studies can map the potential energy surface by rotating the dihedral angle (N3-C2-C-Cl) to identify the most stable conformer. The lowest energy conformation is likely one that minimizes steric hindrance and optimizes any weak intramolecular interactions.

Tautomerism: Prototropic tautomerism is a significant feature of the imidazo[4,5-c]pyridine system. The hydrogen atom on the imidazole ring can reside on either of the nitrogen atoms, leading to different tautomeric forms. For the parent core, the primary tautomers are the 1H and 3H forms. The position of the chloromethyl group at C2 makes these two tautomers non-equivalent.

Furthermore, the pyridine nitrogen (N5) can also be protonated, leading to additional tautomeric possibilities, although these are generally less stable than the neutral forms. DFT calculations are essential for determining the relative energies and thermodynamic stabilities of these tautomers. uctm.edu The stability is influenced by the solvent, temperature, and the electronic nature of substituents. nih.gov In many imidazopyridine systems, one tautomer is significantly more stable than the others in a given environment. The 3H-tautomer specified in the compound's name is one of several possible forms, and computational analysis can confirm if it is indeed the most stable isomer.

Reaction Mechanism Predictions and Elucidation using Density Functional Theory (DFT)

DFT is a powerful tool for investigating reaction mechanisms, allowing for the mapping of reaction pathways and the characterization of transition states. For this compound, several types of reactions can be studied computationally.

Nucleophilic Substitution: The chloromethyl group is a reactive site for Sₙ2 reactions. The chlorine atom is a good leaving group, and the adjacent carbon is susceptible to attack by nucleophiles. DFT calculations can model the reaction pathway of, for example, the substitution of chloride with an amine or thiol. By calculating the energies of the reactants, transition state, and products, the activation energy barrier and reaction enthalpy can be determined, providing insights into the reaction's feasibility and kinetics.

Electrophilic Aromatic Substitution: Although the pyridine ring is generally electron-deficient, computational studies can predict the most likely sites for electrophilic attack (e.g., nitration, halogenation) by analyzing the calculated molecular electrostatic potential and frontier orbital densities.

Proton Transfer: As seen in studies on related imidazo[4,5-c]pyridine derivatives, DFT can elucidate complex mechanisms like excited-state intramolecular proton transfer (ESIPT). nih.gov For the title compound, DFT could be used to model the transfer of the imidazole proton to a basic solvent molecule or another acceptor, calculating the energy barrier for this process in both the ground and excited states. nih.gov

In a study on the regioselectivity of the Michael addition reaction involving 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile, DFT calculations were used to support the proposed reaction pathway by determining the stability of possible intermediates. semanticscholar.org A similar approach could be applied to reactions involving this compound to predict the most likely products.

Solvent Effects on Reactivity: Computational Modeling

Solvents can have a profound impact on chemical reactions and molecular properties. Computational chemistry models these effects using two main approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is effective for modeling the bulk electrostatic effects of the solvent on the solute's structure, stability, and reactivity. For instance, PCM can be used to calculate how the relative stabilities of the 1H and 3H tautomers of imidazo[4,5-c]pyridine change in solvents of different polarities.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This method is more computationally intensive but is crucial when specific solute-solvent interactions, such as hydrogen bonding, play a direct role in the reaction mechanism.

A study on 2-(phenyl)imidazo[4,5-c]pyridine in methanol (B129727) used a combination of explicit and implicit models to investigate an excited-state proton transfer mechanism that was directly mediated by hydrogen bonds with methanol molecules. nih.gov Similarly, studies on imidazo[4,5-b]pyridine derived iminocoumarins have shown that both solvent polarity and specific interactions significantly influence their spectroscopic properties. irb.hr For this compound, explicit models would be necessary to accurately study reactions where a protic solvent like water or an alcohol acts not just as a medium but as a reactant or catalyst.

Spectroscopic Property Predictions and Validation through Computational Approaches

Computational methods are widely used to predict various types of spectra, which can then be compared with experimental data to confirm molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding of each nucleus, a theoretical spectrum can be generated. Comparing this to an experimental spectrum is a powerful method for structure elucidation and assignment of signals, as demonstrated in studies of various imidazopyridine derivatives. uctm.edu

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. These theoretical frequencies correspond to the fundamental vibrational modes (stretching, bending, etc.). The calculated spectrum is often scaled by a factor to correct for systematic errors in the computational method and anharmonicity, leading to excellent agreement with experimental FT-IR and Raman spectra. researchgate.net This allows for the confident assignment of spectral bands to specific molecular motions.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies (wavelengths) and their corresponding oscillator strengths (intensities) can be used to simulate a UV-Vis spectrum. researchgate.net TD-DFT studies on imidazopyridine dyes have shown how substituents and solvent media can fine-tune their photophysical properties. tandfonline.com For this compound, TD-DFT could predict its absorption maxima and explain how the chloromethyl group influences its electronic transitions.

Table 2: Predicted Spectroscopic Data for this compound This table provides expected ranges and characteristics based on computational studies of analogous compounds.

SpectrumComputational MethodPredicted Characteristics
¹³C NMR DFT/GIAOC2 carbon shifted downfield due to attached electronegative groups.
¹H NMR DFT/GIAOMethylene (-CH₂-) protons expected as a singlet around 4.5-5.0 ppm.
FT-IR DFT (e.g., B3LYP)C-Cl stretch ~700-800 cm⁻¹; N-H stretch ~3100-3300 cm⁻¹.
UV-Vis TD-DFTπ→π* transitions expected in the UV region (~250-350 nm).

Synthesis and Chemical Transformations of Derivatives and Analogues of 2 Chloromethyl 3h Imidazo 4,5 C Pyridine

Modifications at the Chloromethyl Group: Synthesis of Novel Side Chains and Functional Groups

The chloromethyl group at the C2 position of the imidazo[4,5-c]pyridine ring is a highly reactive site for nucleophilic substitution. This reactivity is frequently exploited to introduce a variety of side chains and functional groups, thereby creating diverse libraries of derivatives.

A primary example of this modification is the alkylation of nucleophiles. The hydrochloride salt of 2-chloromethyl-3-ethyl-3H-imidazo[4,5-c]pyridine, for instance, has been used to alkylate heterocyclic compounds like 2-(1H-imidazol-2-yl)-thiazole. acs.org In this reaction, which proceeds in a mixture of isopropanol (B130326) and water with potassium hydroxide (B78521) as the base, the thiazoloimidazole acts as the nucleophile, displacing the chloride to form a new carbon-nitrogen bond. acs.org This specific transformation yielded the product in 78% yield after 16 hours at room temperature. acs.org

The general strategy involves reacting the chloromethyl derivative with various nucleophiles such as amines, thiols, or other heterocycles. These reactions are fundamental in extending the molecular structure from the C2 position, a common strategy in drug discovery to modulate biological activity and pharmacokinetic properties. rsc.orguctm.edu

Table 1: Examples of Nucleophilic Substitution at the Chloromethyl Group

Starting MaterialNucleophileBaseSolventProductYieldRef
2-Chloromethyl-3-ethyl-3H-imidazo[4,5-c]pyridine HCl2-(1H-Imidazol-2-yl)-thiazoleKOHi-PrOH/H₂O3-Ethyl-2-(2-thiazol-2-yl-imidazol-1-ylmethyl)-3H-imidazo[4,5-c]pyridine79% acs.org

Functionalization of the Imidazo[4,5-c]pyridine Heterocycle at Different Positions

Beyond the chloromethyl group, the imidazo[4,5-c]pyridine core itself offers multiple sites for functionalization. The nitrogen atoms of the fused ring system are particularly important targets for modification, typically through alkylation. fabad.org.trnih.gov

Alkylation of the imidazo[4,5-c]pyridine scaffold can lead to a mixture of regioisomers, as the mobile hydrogen atom can reside on different nitrogen atoms, leading to tautomers. fabad.org.tr When this hydrogen is replaced by an alkyl group, the tautomerism is lost, and distinct isomers are formed. fabad.org.tr For example, alkylation of 2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine with 1-(chloromethyl)-4-methoxybenzene under basic conditions (K₂CO₃ in DMF) predominantly yields the N5 regioisomer. fabad.org.tr Similarly, alkylation of other 5H-imidazo[4,5-c]pyridines with agents like 4-chlorobenzyl bromide or butyl bromide also favors the formation of N5 regioisomers. nih.gov

In addition to N-alkylation, direct functionalization of the pyridine (B92270) ring's carbon atoms, such as through halogenation, is another key synthetic strategy. youtube.com While pyridine is an electron-deficient heteroarene, making electrophilic substitution challenging, various methods for halogenation have been developed. youtube.comacs.org These halogenated derivatives then serve as versatile intermediates for further modifications, such as cross-coupling reactions. rsc.org C-H functionalization offers a more direct route to introduce new groups without pre-functionalized starting materials, representing an atom-economical approach to modifying the scaffold. nih.govacs.org

Table 2: Examples of Heterocycle Functionalization Reactions

SubstrateReagentReaction TypePosition(s) FunctionalizedKey FindingRef
2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine1-(Chloromethyl)-4-methoxybenzeneN-AlkylationN5Predominantly forms the N5 regioisomer. fabad.org.tr
5H-imidazo[4,5-c]pyridine analogues4-Chlorobenzyl bromide / Butyl bromideN-AlkylationN5Predominantly results in N5 regioisomers. nih.gov
Imidazo[1,2-a]pyridinesSodium chlorite (B76162)/bromite (B1237846)C-H HalogenationC3Facile, transition-metal-free method for C-Cl or C-Br bond formation. rsc.org
Imidazo[1,5-a]pyridinesFormaldehydeC-H FunctionalizationC1, C1'Metal-free methylene (B1212753) insertion to bridge two heterocycles. nih.govacs.org

Stereochemical Aspects in Derivative Synthesis

Stereochemistry plays a critical role in the biological activity of many pharmaceuticals. In the synthesis of imidazo[4,5-c]pyridine derivatives, stereochemical considerations can arise from the introduction of chiral centers, either in the side chains or on the heterocyclic core itself.

One documented example involving a related scaffold is the stereoselective glycosylation of an imidazo[4,5-c]pyridine with a tetraacetate-protected ribofuranose, which resulted exclusively in the N9-β-isomer. researchgate.net While the available literature from the searches does not extensively detail stereoselective syntheses originating directly from 2-(chloromethyl)-3H-imidazo[4,5-c]pyridine, the principles are broadly applicable. The synthesis of complex derivatives often involves the use of chiral building blocks or auxiliaries to control the three-dimensional arrangement of the final molecule. For instance, when designing inhibitors for specific biological targets like kinases, the precise stereochemical orientation of substituents can be the determining factor for efficacy. nih.gov Future work in this area would likely focus on asymmetric syntheses to access enantiomerically pure derivatives for biological evaluation.

Regioselectivity Control in Multisubstituted Analogues and Isomer Identification

A significant challenge in the synthesis of substituted imidazo[4,5-c]pyridines is controlling regioselectivity. nih.gov The presence of multiple nitrogen atoms in the heterocyclic system means that reactions like alkylation or acylation can occur at different positions, leading to isomeric products. fabad.org.trnih.gov

The synthesis of the core ring system itself offers a key control point. For instance, the preparation of the imidazo[4,5-c]pyridine ring from 3,4-diaminopyridine (B372788) can be directed to yield specific isomers. acs.orgacs.org By first selectively acylating the 3-amino group or the 4-amino group of 3,4-diaminopyridine, chemists can control the subsequent cyclization and the final position of substituents on the imidazole (B134444) ring. acs.orgacs.org One approach involves the regioselective introduction of an acetamide (B32628) at the 3-position, while another uses di-tert-butyl dicarbonate (B1257347) to selectively place a carbamate (B1207046) at the 4-position. acs.org

Once mixtures of isomers are formed, particularly during N-alkylation, their unambiguous identification is crucial. Advanced NMR spectroscopy techniques are indispensable for this purpose. Two-dimensional experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to determine the exact structure of the regioisomers formed. fabad.org.trnih.gov For example, in a NOESY spectrum, the observation of a correlation between the protons of the newly introduced N-alkyl group and specific protons on the pyridine ring can definitively establish the site of alkylation. fabad.org.trnih.gov

Table 3: Methods for Regioselectivity Control and Isomer Identification

Synthetic StepMethod of Control/IdentificationOutcomeRef
Imidazole Ring FormationSelective acylation of 3,4-diaminopyridine prior to cyclization.Controls the final substitution pattern on the imidazo[4,5-c]pyridine core. acs.orgacs.org
N-AlkylationChoice of base and solvent conditions (e.g., K₂CO₃ in DMF).Predominantly yields N5-alkylated products for 5H-imidazo[4,5-c]pyridines. fabad.org.trnih.gov
Structure Elucidation2D-NOESY and HMBC NMR experiments.Unambiguous assignment of N-alkylation sites (e.g., N3 vs. N5). fabad.org.trnih.gov

Library Synthesis and High-Throughput Methodologies for Imidazo[4,5-c]pyridine Derivatives

To efficiently explore the chemical space around the imidazo[4,5-c]pyridine scaffold for applications in drug discovery, high-throughput and library synthesis methodologies are employed. nih.gov These techniques allow for the rapid generation of a large number of structurally related compounds for biological screening.

Solid-phase synthesis is a powerful tool for this purpose. An efficient method has been described for the solid-supported synthesis of imidazo[4,5-c]pyridines starting from 2,4-dichloro-3-nitropyridine. acs.org In this strategy, the key pyridine building block is reacted with polymer-supported amines, followed by displacement of the second chlorine, reduction of the nitro group, and subsequent closure of the imidazole ring with various aldehydes. acs.org This approach allows for the creation of trisubstituted derivatives with high diversity. acs.org

Microwave-assisted organic synthesis is another technique that has been successfully applied to accelerate the production of imidazo[4,5-c]pyridine libraries. nih.gov For example, the condensation reaction of 3,4-diaminopyridine with various carboxylic acids can be performed rapidly under microwave irradiation, often using a solid support like silica (B1680970) gel, to produce 2-substituted imidazo[4,5-c]pyridines in moderate to good yields. nih.gov Such methods are crucial for diversity-oriented synthesis to meet the demands of high-throughput screening in modern drug discovery. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Chloromethyl 3h Imidazo 4,5 C Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D, 2D NMR, e.g., NOESY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of organic molecules, including the imidazo[4,5-c]pyridine scaffold. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. uctm.edudtic.milacs.org The chemical shifts, signal multiplicities, and integration values in ¹H NMR spectra reveal the number and types of protons and their neighboring atoms, while ¹³C NMR spectra indicate the number of unique carbon environments. uctm.edunih.govresearchgate.net For instance, in various imidazo[4,5-c]pyridine and related imidazopyridine derivatives, characteristic signals for the aromatic protons on the pyridine (B92270) and imidazole (B134444) rings, as well as for substituent groups, are routinely assigned. acs.orgnih.govtci-thaijo.org

Table 1: Example ¹H and ¹³C NMR Chemical Shift Data for Imidazo[4,5-c]pyridine Derivatives Note: Data are illustrative and compiled from various derivatives reported in the literature. Exact chemical shifts are highly dependent on the specific compound, solvent, and instrument.

Compound Type Nucleus Chemical Shift Range (ppm) Notes Source(s)
2-Aryl-3-alkyl-imidazo[4,5-b]pyridine ¹H 9.00 - 7.23 (Aromatic H) Signals for pyridine and aryl protons. acs.org
4.38 - 4.16 (Alkyl CH₂) Protons adjacent to the imidazole nitrogen. acs.org
1.82 - 0.83 (Alkyl CH₃/CH₂) Remaining aliphatic protons. acs.org
¹³C 153.3 - 118.5 (Aromatic C) Carbons of the heterocyclic core and aryl substituent. acs.org
45.2 - 43.9 (Alkyl CH₂) Carbons of the N-alkyl chain. acs.org
32.4 - 11.2 (Alkyl CH₃/CH₂) Remaining aliphatic carbons. acs.org
4-Amino-imidazo[4,5-c]pyridin-2-one ¹H 7.84 - 6.48 (Aromatic H) Pyridine ring protons. nih.gov
4.98 - 4.70 (NH₂) Amino group protons. nih.gov
¹³C 153.29 - 96.72 (Aromatic/Carbonyl C) Includes carbons of the pyridine and imidazolone (B8795221) rings. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (ESI-MS, HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For imidazo[4,5-c]pyridine derivatives, various MS techniques are employed, with Electrospray Ionization (ESI) being particularly common due to its soft ionization nature, which is suitable for the polar and often non-volatile compounds in this class. nih.govnih.gov ESI-MS is routinely used to confirm the mass of synthesized products, typically by observing the protonated molecule [M+H]⁺. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound, which is a critical step in confirming its identity. acs.org This precision helps to distinguish between compounds with the same nominal mass but different elemental compositions. For example, HRMS has been used to confirm the elemental formulas of various newly synthesized 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine derivatives. acs.org

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is used for more detailed structural analysis and for the quantification of trace-level impurities. nih.govresearchgate.net In an MS/MS experiment, a specific ion (e.g., the [M+H]⁺ ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. This technique is particularly valuable for identifying unknown metabolites or impurities and for providing unambiguous identification in complex matrices. nih.govnih.gov While GC-MS can be used, it is more suitable for volatile and thermally stable derivatives. The analysis of imidazo[4,5-b]pyridine derivatives by ESI-MS has shown that these molecules can form stable complexes with metal ions like Cu(II) and Zn(II), a property that can be characterized by their distinct mass-to-charge ratios in the mass spectrum. mdpi.comdoaj.org

Table 2: Mass Spectrometry Techniques and Their Applications for Imidazo[4,5-c]pyridine Derivatives

Technique Application Information Obtained Source(s)
ESI-MS Routine confirmation of product identity Molecular weight (from [M+H]⁺) nih.govnih.gov
HRMS Unambiguous identification Precise mass and elemental formula acs.org
LC-MS/MS Trace analysis, structural confirmation Quantitative determination of impurities, fragmentation patterns for structural fingerprinting nih.govresearchgate.net
GC-MS Analysis of volatile derivatives Molecular weight and fragmentation patterns for thermally stable compounds researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and absolute configuration. For imidazo[4,5-c]pyridine and its derivatives, single-crystal X-ray diffraction has been used to confirm the structures of newly synthesized compounds, especially to resolve ambiguities regarding the position of substituents on the fused ring system (regioisomerism). uctm.edumdpi.comnih.gov

Studies on the parent 1H-imidazo[4,5-c]pyridine have revealed that it crystallizes in the orthorhombic space group Fdd2. acs.orgnih.gov The molecule is nearly planar, with the imidazole and pyridine rings intersecting at a very small angle (1.37°). acs.org The analysis of the crystal structure also provides invaluable insight into intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern how molecules pack in the solid state. mdpi.comacs.orgrsc.org In the crystal of 1H-imidazo[4,5-c]pyridine, molecules are organized into chains through intermolecular N–H···N hydrogen bonds. acs.orgnih.gov Understanding these interactions is crucial as they influence the material's physical properties, including solubility and melting point.

Table 3: Crystallographic Data for 1H-Imidazo[4,5-c]pyridine

Parameter Value Reference
Crystal system Orthorhombic acs.orgnih.gov
Space group Fdd2 acs.orgnih.govresearchgate.net
Key Intermolecular Interaction N–H···N hydrogen bonds acs.orgnih.gov
Molecular Geometry Nearly planar acs.org

Vibrational Spectroscopy (IR, FT-IR) for Functional Group Analysis

Vibrational spectroscopy, primarily Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the specific frequencies at which these absorptions occur are characteristic of particular bonds and functional groups. lew.roresearchgate.netnist.gov

In the analysis of 2-(chloromethyl)-3H-imidazo[4,5-c]pyridine and its derivatives, FT-IR spectroscopy is used to confirm the presence of key structural features. acs.orgresearchgate.netnih.gov For example, the N-H stretching vibration in the imidazole ring typically appears as a broad band in the region of 3400-2400 cm⁻¹. C=N and C=C stretching vibrations within the aromatic rings are observed in the 1650-1450 cm⁻¹ region. researchgate.netresearchgate.net The presence of a chloromethyl group would be indicated by C-H stretching vibrations around 2950-2850 cm⁻¹ and a C-Cl stretching vibration, which typically appears in the fingerprint region (below 800 cm⁻¹). Comprehensive studies combining experimental IR and Raman spectra with Density Functional Theory (DFT) calculations have been performed on the parent imidazo[4,5-c]pyridine to provide a detailed assignment of all normal vibrational modes. acs.orgnih.govresearchgate.net This level of analysis helps to identify vibrations that are unique to the imidazopyridine skeleton itself. acs.orgnih.gov

Table 4: Characteristic FT-IR Absorption Frequencies for Imidazo[4,5-c]pyridine Derivatives

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Source(s)
N-H (imidazole) Stretching ~3137 researchgate.net
C-H (aromatic) Stretching >3000 acs.org
C-H (aliphatic) Stretching ~2962, 2927 acs.org
C=N / C=C (aromatic rings) Stretching ~1653, 1604, 1464 acs.orgresearchgate.net
C-Cl Stretching ~760 researchgate.net
C-Br Stretching ~631 researchgate.net

Chromatographic Techniques (HPLC, TLC) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. Thin-Layer Chromatography (TLC) is a simple and rapid method used extensively to monitor the progress of chemical reactions and to get a preliminary indication of the purity of the product. nih.govmdpi.com By comparing the retention factor (Rf) of the product to that of the starting materials, chemists can determine when a reaction is complete.

For purification and separation, column chromatography is the standard method used in the synthesis of imidazo[4,5-c]pyridine derivatives. uctm.edumdpi.comirb.hr This technique allows for the isolation of the desired product from unreacted starting materials, byproducts, and other impurities. It is particularly crucial for separating regioisomers, which often have very similar physical properties but can be separated based on their differential adsorption to the stationary phase (e.g., silica (B1680970) gel). mdpi.comirb.hr

High-Performance Liquid Chromatography (HPLC) is a more powerful technique used for both the purification (preparative HPLC) and, more commonly, the quantitative analysis of product purity. nih.gov When coupled with a detector like UV-Vis or a mass spectrometer (LC-MS), HPLC can provide highly accurate assessments of purity by separating the main compound from even trace-level impurities. nih.govresearchgate.net Validated LC-MS/MS methods have been developed for the trace analysis of related chloromethyl pyridine impurities in active pharmaceutical ingredients, demonstrating the capability of HPLC to quantify genotoxic impurities at the parts-per-million (ppm) level. nih.govresearchgate.net

Table 5: Chromatographic Techniques in the Analysis of Imidazo[4,5-c]pyridine Derivatives

Technique Primary Use Key Advantages Source(s)
Thin-Layer Chromatography (TLC) Reaction monitoring, preliminary purity check Fast, simple, inexpensive nih.govmdpi.com
Column Chromatography Purification, separation of isomers High capacity, effective for isolating products and regioisomers uctm.edumdpi.comirb.hr
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantitative analysis High resolution, high sensitivity, suitable for non-volatile compounds nih.govresearchgate.net

Applications of 2 Chloromethyl 3h Imidazo 4,5 C Pyridine in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate and Building Block in the Synthesis of Complex Organic Molecules

2-(Chloromethyl)-3H-imidazo[4,5-c]pyridine serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules, particularly those with potential biological activity. The presence of the reactive chloromethyl group at the 2-position of the imidazo[4,5-c]pyridine scaffold allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups and the extension of the molecular framework.

The imidazo[4,5-c]pyridine core is a recognized pharmacophore, and its derivatives have been investigated for a range of therapeutic applications. The structural similarity of this heterocyclic system to naturally occurring purines makes it a valuable scaffold in medicinal chemistry. nih.gov The chloromethyl derivative, in particular, acts as a linchpin for connecting the imidazopyridine core to other molecular fragments, leading to the generation of diverse compound libraries for drug discovery efforts. For instance, this intermediate is crucial in the synthesis of substituted imidazo[4,5-c]pyridines that have been explored as potential anticancer agents. nih.gov

The general synthetic utility is highlighted by its reactions with a variety of nucleophiles, as depicted in the following table:

NucleophileReagent TypeResulting Functional GroupPotential Application Area
AminesPrimary, SecondaryAminomethylMedicinal Chemistry
ThiolsAlkanethiols, ThiophenolsThiomethylBioactive Compounds
Alcohols/PhenolsAlkoxides, PhenoxidesAlkoxymethyl/AryloxymethylOrganic Synthesis
CarbanionsEnolates, OrganometallicsAlkyl/Aryl extensionComplex Molecule Synthesis

Table 1: Reactivity of this compound with Various Nucleophiles

Precursor for Novel Heterocyclic Scaffolds and Fused Polyheterocycles

The inherent reactivity of this compound makes it an excellent precursor for the construction of novel and complex heterocyclic scaffolds, including fused polyheterocyclic systems. The chloromethyl group can participate in intramolecular cyclization reactions or act as a handle for annulation strategies, leading to the formation of new ring systems fused to the imidazo[4,5-c]pyridine core.

One common strategy involves the initial substitution of the chloride with a suitable nucleophile that contains a second reactive site. Subsequent intramolecular reaction then leads to the formation of a new ring. This approach has been utilized to synthesize a variety of fused systems, which are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and electronic properties. The synthesis of such fused heterocycles often leads to compounds with enhanced biological activity or novel photophysical properties. rsc.org

Chemo- and Regioselective Functionalization for Divergent Synthesis Strategies

The 2-(chloromethyl) group on the imidazo[4,5-c]pyridine ring system allows for highly chemo- and regioselective functionalization. The C2-chloromethyl position is the primary site of reactivity towards nucleophiles, allowing for selective modification without affecting other positions on the heterocyclic core under appropriate conditions. This selectivity is crucial for the development of divergent synthesis strategies, where a common intermediate is used to generate a library of structurally diverse compounds.

Starting from this compound, a wide range of substituents can be introduced at the 2-position. Furthermore, the nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings can also be functionalized, often with distinct regioselectivity depending on the reaction conditions and the nature of the electrophile. This multi-faceted reactivity allows for a combinatorial approach to the synthesis of novel imidazo[4,5-c]pyridine derivatives with varied substitution patterns, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery.

Potential in the Development of Advanced Catalysts or Polymeric Materials

While the primary applications of this compound have been in the realm of organic and medicinal chemistry, its structural features suggest potential for use in the development of advanced materials.

Catalysts: The imidazo[4,5-c]pyridine scaffold, with its multiple nitrogen atoms, can act as a ligand for metal coordination. mdpi.com By functionalizing the chloromethyl group with appropriate chelating moieties, it is possible to design novel ligands for transition metal catalysis. The resulting metal complexes could exhibit unique catalytic activities due to the specific electronic and steric environment provided by the imidazo[4,5-c]pyridine framework. The development of such catalysts is an active area of research, with potential applications in a variety of organic transformations. nih.gov

Polymeric Materials: The reactive chloromethyl group can also be utilized as a site for polymerization. For instance, it can be converted into a polymerizable group, such as a vinyl or acrylic moiety, or it can be used to graft the imidazo[4,5-c]pyridine unit onto existing polymer backbones. mdpi.com The incorporation of the rigid and heteroaromatic imidazo[4,5-c]pyridine core into a polymer chain could impart desirable properties such as thermal stability, specific optical or electronic characteristics, and the ability to coordinate with metal ions. These features make such polymers interesting candidates for applications in areas like organic electronics, sensors, and functional coatings.

Future Directions and Emerging Research Avenues for 2 Chloromethyl 3h Imidazo 4,5 C Pyridine Chemistry

Exploration of Unexplored Reactivity Patterns and Novel Transformative Reactions

The primary reactive site of 2-(chloromethyl)-3H-imidazo[4,5-c]pyridine is the chloromethyl group, which serves as a potent electrophile for nucleophilic substitution reactions. smolecule.com While reactions with simple nucleophiles are established, future research is geared towards more complex and novel transformations.

Key Research Thrusts:

Advanced Nucleophilic Displacements: Beyond simple amines and alcohols, there is an opportunity to use this scaffold with a wider array of sophisticated nucleophiles, including organometallic reagents, carbanions, and complex natural product fragments, to generate highly functionalized molecules.

C-H Functionalization: A significant area of modern organic chemistry is the direct functionalization of carbon-hydrogen bonds. Research can be directed towards developing catalytic systems (e.g., using palladium, rhodium, or copper) to selectively functionalize the C-H bonds on both the pyridine (B92270) and imidazole (B134444) rings of the core structure. This would provide a more atom-economical route to novel derivatives compared to traditional multi-step syntheses. nih.gov

Cross-Coupling Reactions: The chloromethyl group can potentially participate in various cross-coupling reactions. Furthermore, if halogenated versions of the imidazo[4,5-c]pyridine core are used, well-established methods like Suzuki, Stille, and Buchwald-Hartwig couplings could be employed. For instance, palladium-catalyzed Suzuki-Miyayura cross-coupling reactions have been effectively used for the derivatization of related imidazo[4,5-b]pyridine cores. mdpi.com

Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate the this compound scaffold as a key building block would enable the rapid assembly of complex molecular architectures in a single step. nih.govnih.gov MCRs are powerful tools for creating diverse chemical libraries efficiently. nih.gov

A proposed mechanism for a three-component reaction to functionalize the related imidazo[1,2-a]pyridine (B132010) core involves the formation of an iminium ion, which is then attacked by the nucleophilic C3 position of the imidazopyridine, followed by elimination to yield the final product. nih.gov Similar strategies could be envisioned for the imidazo[4,5-c]pyridine system.

Integration into Flow Chemistry and Automated Synthetic Platforms

Flow chemistry, or continuous-flow synthesis, offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and facile scalability. mdpi.commdpi.com The multi-step synthesis of functionalized imidazo[4,5-c]pyridines is well-suited for adaptation to flow chemistry platforms.

Potential Implementations:

High-Temperature/Pressure Reactions: Flow reactors allow for operations at temperatures and pressures beyond the limits of standard batch equipment, potentially enabling novel reactivity or significantly accelerating slow reactions. uc.pt

Automated Library Synthesis: Integrating flow reactors with automated liquid handlers and purification systems can facilitate the high-throughput synthesis of libraries of this compound derivatives for screening in materials science or as ligands in catalysis. A "catch-react-release" strategy, where intermediates are captured on a solid support within the flow system, reacted, and then released, could be employed for efficient purification. uc.pt

Parameter Batch Chemistry Flow Chemistry Advantage of Flow
Scale Limited by vessel sizeScalable by timeEasier and safer scale-up
Safety Risk of thermal runawaySuperior heat exchangeInherently safer
Reproducibility Can be variableHighConsistent product quality
Automation ComplexReadily automatedHigh-throughput synthesis

This table provides a generalized comparison of batch versus flow chemistry attributes relevant to the synthesis of imidazo[4,5-c]pyridine derivatives.

Computational Design and Predictive Modeling for Novel Imidazo[4,5-c]pyridine Scaffolds with Desired Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, guiding synthetic efforts and accelerating the discovery of new compounds with tailored properties. mdpi.comresearchgate.net Density Functional Theory (DFT) and other molecular modeling techniques are increasingly applied to heterocyclic systems like imidazopyridines. nih.govuctm.edu

Applications in Imidazo[4,5-c]pyridine Chemistry:

Reactivity Prediction: DFT calculations can model the electronic structure of this compound, identifying sites susceptible to electrophilic or nucleophilic attack. This allows for the prediction of regioselectivity in reactions like C-H functionalization and helps in understanding the reactivity of the chloromethyl group. researchgate.net

Mechanism Elucidation: Computational studies can map out the energy profiles of potential reaction pathways, providing detailed insight into reaction mechanisms. mdpi.com This knowledge is crucial for optimizing reaction conditions and developing new transformations.

Design of Novel Scaffolds: By systematically modifying the substituents on the imidazo[4,5-c]pyridine core in silico, it is possible to predict how these changes will affect the molecule's electronic properties, stability, and reactivity. nih.gov This computational pre-screening saves significant experimental time and resources by focusing efforts on the most promising candidates for synthesis. For instance, modeling has been used to analyze the binding modes and inhibitory activities of related imidazopyridine derivatives. nih.govnih.gov

Computational Method Application for Imidazo[4,5-c]pyridine Research Reference Example
Density Functional Theory (DFT) Calculating electronic structure, reaction energies, and spectroscopic data. mdpi.comuctm.edu
Molecular Dynamics (MD) Simulation Simulating molecular motion and interactions with other molecules or surfaces. nih.govresearchgate.net
Molecular Docking Predicting the binding orientation of a molecule to a target (often biological, but also applicable to material science). nih.gov

This table summarizes computational methods and their potential applications in the study of imidazo[4,5-c]pyridines.

Development of Sustainable Synthesis Routes and Catalyst Systems

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.gov Applying these principles to the synthesis of this compound and its derivatives is a critical area for future research.

Green Chemistry Strategies:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of imidazo[4,5-c]pyridines from 3,4-diaminopyridine (B372788) and carboxylic acids. nih.gov

Benign Solvents: Replacing traditional volatile organic compounds with greener alternatives like water or glycerol (B35011) is a key goal. researchgate.net Aqueous micellar catalysis, using surfactants like sodium dodecyl sulfate (B86663) (SDS), has been shown to promote reactions for related imidazopyridines. acs.orgacs.org

Heterogeneous and Reusable Catalysts: The development of solid-supported or heterogeneous catalysts, such as Al³⁺-exchanged K10 montmorillonite (B579905) clay, offers advantages in terms of easy separation from the reaction mixture and the potential for recycling, reducing waste and cost. nih.govmdpi.com

One-Pot and Multicomponent Reactions: As mentioned earlier, MCRs improve atom economy and process efficiency by combining multiple steps into a single operation, which is a core tenet of green chemistry. nih.govacs.org Recent work has demonstrated the eco-friendly, one-pot, three-component synthesis of related imidazo[4,5-b]pyridine derivatives in glycerol. researchgate.net

Synthetic Method Catalyst/Medium Key Advantage Reference Example
Microwave SynthesisPropylphosphonic anhydride (B1165640) (T3P)Rapid reaction times, high efficiency nih.gov
Aqueous SynthesisSodium Hydroxide (B78521) (NaOH)Eliminates organic solvents, mild conditions rsc.org
Heterogeneous CatalysisAl³⁺-K10 ClayReusable catalyst, excellent yields mdpi.com
One-Pot SynthesisPhosphoric Acid / GlycerolHigh atom economy, simple workup researchgate.net

This table highlights various green synthetic approaches applicable to imidazopyridine synthesis.

Application in the Development of New Chemical Probes and Reagents for Fundamental Chemical Research (excluding biological applications)

The unique structure of the imidazo[4,5-c]pyridine scaffold makes it an attractive candidate for applications beyond medicine, particularly in the development of new research tools for chemistry.

Emerging Applications:

Fluorescent Probes: The imidazopyridine core is a component of various fluorophores. By attaching specific recognition moieties to the scaffold, it is possible to design fluorescent probes for the detection of various analytes. For example, imidazo[1,5-a]pyridine (B1214698) derivatives have been developed as "on-off-on" fluorescent sensors for detecting volatile acidic compounds through acidochromism. rsc.org Similarly, an imidazo[1,2-a]pyridine-based probe with a borate (B1201080) ester group was designed for detecting hydrogen peroxide. mdpi.com

Ligands for Catalysis: The nitrogen atoms within the imidazo[4,5-c]pyridine ring system can act as ligands, coordinating to metal centers. This opens the door to developing novel catalysts for a range of organic transformations. The systematic study of their coordination properties with various metal dications is an active area of research. mdpi.com

Materials Science: The rigid, planar, and electron-rich nature of the imidazo[4,5-c]pyridine core makes it a promising building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). Conjugated systems incorporating imidazo[1,5-a]pyridines have been successfully used in the fabrication of white light-emitting diodes. rsc.org The chloromethyl group provides a convenient handle for polymerization or for grafting the scaffold onto surfaces.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(chloromethyl)-3H-imidazo[4,5-c]pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via cyclization reactions using precursors like 2-chloro-3-nitropyridine derivatives. Microwave-assisted synthesis (e.g., 100–120°C, DMF solvent) improves reaction efficiency compared to traditional heating . Optimizing stoichiometry of organometallic reagents (e.g., zinc-amine bases) enhances regioselectivity . Purity (>95%) is achieved through column chromatography with gradients of methanol in dichloromethane (0–30%) .

Q. How can structural features of this compound be confirmed experimentally?

  • Methodological Answer : Use NMR (¹H/¹³C) to identify the chloromethyl (-CH2Cl) group (δ ~4.5 ppm for CH2 protons) and fused imidazo-pyridine core. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 193.04 for C7H6ClN3). X-ray crystallography resolves stereoelectronic effects of the chloromethyl substituent on ring planarity .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Test kinase inhibition (e.g., Aurora kinases) using fluorescence polarization assays, with IC50 values compared to reference inhibitors like VX-680 . For antimicrobial activity, perform MIC assays against Gram-positive bacteria (e.g., S. aureus), noting the role of the chloromethyl group in membrane permeability .

Advanced Research Questions

Q. How does the chloromethyl substituent influence structure-activity relationships (SAR) in imidazo[4,5-c]pyridine derivatives?

  • Methodological Answer : Replace -CH2Cl with -CF3 or -CH2OH via nucleophilic substitution to assess effects on lipophilicity (logP) and target binding. Molecular docking (e.g., AutoDock Vina) predicts enhanced interactions with hydrophobic kinase pockets when -CH2Cl is retained, validated by SPR binding assays (KD < 50 nM) . Compare metabolic stability in liver microsomes: chloromethyl derivatives show ~20% higher half-life than hydroxyl analogs .

Q. What advanced techniques resolve contradictions in reported biological activities of imidazo[4,5-c]pyridines?

  • Methodological Answer : Discrepancies in 5-HT6 receptor modulation (e.g., partial inverse agonism vs. antagonism) are addressed via functional assays (cAMP accumulation) and cryo-EM to visualize ligand-receptor conformations . For conflicting cytotoxicity data, use transcriptomics (RNA-seq) to identify off-target pathways influenced by chloromethyl reactivity .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic profiles?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model electron density maps, identifying sites for halogen bonding. QSAR models trained on imidazo[4,5-c]pyridine libraries predict BBB permeability (e.g., chloromethyl derivatives have >0.8 logBB) . MD simulations (AMBER) assess solubility by simulating interactions with water clusters .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Methodological Answer : Transition from batch to continuous flow reactors to control exothermic cyclization steps. Use immobilized catalysts (e.g., Pd/C on silica) for efficient organometallic coupling . Monitor byproduct formation (e.g., dechlorinated analogs) via inline FTIR spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.